molecular formula C4H8N2O4S B014909 (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid CAS No. 80582-09-8

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid

Cat. No. B014909
CAS RN: 80582-09-8
M. Wt: 180.19 g/mol
InChI Key: ISUIVWNWEDIHJD-GBXIJSLDSA-N
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Description

The compound "(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid" is a significant intermediate in the synthesis of aztreonam, a monobactam antibiotic. The compound's synthesis and analysis are crucial for understanding its potential applications and properties.

Synthesis Analysis

The synthesis of this compound has been approached through various methods, starting from L-threonine, which involves esterification, aminolysis of ester, protection of amino and hydroxy groups, sulfonation, cyclization, and deprotection steps. One reported method achieved a 48.8% overall yield and 98.7% purity, highlighting the process's efficiency and suitability for industrial production (Luo You-fu, 2009).

Molecular Structure Analysis

The molecular structure of "(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid" has been characterized through various spectroscopic techniques, confirming its configuration and the presence of functional groups critical to its activity and chemical behavior.

Chemical Reactions and Properties

This compound participates in intramolecular nucleophilic amino attacks, demonstrating solution instability, which is significant in understanding its reactivity and stability. This behavior affects its microbiological activity and is essential for optimizing its chemical properties for better efficacy and stability (J. M. Indelicato, J. Fisher, C. Pasini, 1986).

Scientific Research Applications

Synthesis and Stability

  • Intramolecular Nucleophilic Amino Attack in Monobactams : The study by Indelicato et al. (1986) explores the synthesis of a variant of (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid, focusing on its stability and antibacterial activity. This research found that the compound's solution instability, attributed to intramolecular nucleophilic amine attack, contributed to its poor microbiological activity (Indelicato, Fisher, & Pasini, 1986).

Synthesis from L-Threonine

  • Preparation with L-Threonine as Starting Material : Sun Xue-Bin (2008) and Luo You-fu (2009) described methods to prepare (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid using L-threonine as the starting material. These studies provide insights into efficient synthesis processes with higher yields and purity, suitable for industrial production (Sun Xue-Bin, 2008); (Luo You-fu, 2009).

Chemical Modification and Synthesis of Derivatives

  • Modification for Antibacterial Activity : The research by Sendai et al. (1985) and another study by the same group focused on improving antibacterial activity through chemical modification. They synthesized various derivatives of 2-azetidinone-1-sulfonic acids, demonstrating a significant influence on antibacterial properties (Sendai et al., 1985); (Sendai et al., 1985).

Conformational Behavior in Peptides

  • Conformational Behavior in Model Peptides : Grygorenko et al. (2014) studied the conformational behavior of peptides containing residues of 3-azetidinesulfonic acid. The study revealed significant conformational flexibility and highlighted the impact of chiral axis configuration on peptide activity (Grygorenko et al., 2014).

Applications in Spectrophotometric Determination

  • Use in Spectrophotometric Determination : Morelli (1990) demonstrated the use of (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid in the spectrophotometric determination of aztreonam and L-arginine in injections. This illustrates its role in analytical chemistry applications (Morelli, 1990).

Use in Hydrolytic Degradation Studies

  • Role in Hydrolytic Degradation of Herbicides : Boschin et al. (2007) investigated the chemical degradation of azimsulfuron, a herbicide, and identified the role of (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid in the formation of hydrolysis products (Boschin, D’Agostina, Antonioni, Locati, & Arnoldi, 2007).

Synthesis of Nanocatalysts

  • Synthesis of Magnetic Nanocatalysts : The study by Ghasemzadeh and Akhlaghinia (2017) showcased the synthesis of novel magnetic nanocatalysts using 2-aminoethanesulfonic acid, highlighting the broader applicability of sulfonic acids in nanotechnology (Ghasemzadeh & Akhlaghinia, 2017).

properties

IUPAC Name

(2R,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIVWNWEDIHJD-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454611
Record name (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid

CAS RN

80582-09-8
Record name (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid

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